molecular formula C8H5ClN2O2S B13671567 4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid

4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B13671567
M. Wt: 228.66 g/mol
InChI Key: TVDAPGSKRSDWOI-UHFFFAOYSA-N
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Description

4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of chlorine and methyl groups in its structure adds to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with methylthioglycolate in the presence of a base, followed by cyclization to form the thieno[2,3-d]pyrimidine ring system .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The chlorine and methyl groups in its structure allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C8H5ClN2O2S

Molecular Weight

228.66 g/mol

IUPAC Name

4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H5ClN2O2S/c1-3-10-6(9)5-4(8(12)13)2-14-7(5)11-3/h2H,1H3,(H,12,13)

InChI Key

TVDAPGSKRSDWOI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CS2)C(=O)O)C(=N1)Cl

Origin of Product

United States

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